molecular formula C31H43ClN6O3 B1662497 Anamorelin hydrochloride CAS No. 861998-00-7

Anamorelin hydrochloride

Cat. No. B1662497
CAS RN: 861998-00-7
M. Wt: 583.2 g/mol
InChI Key: VFYAEUWJFGTGGO-GHTUPXNNSA-N
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Description

Anamorelin hydrochloride is a selective, novel, orally active ghrelin receptor agonist . It is primarily secreted by the stomach and stimulates multiple pathways in the positive regulation of body weight, muscle mass, appetite, and metabolism . It has shown effects in increasing body weight and muscle mass, as well as appetite in patients with cancer cachexia .


Molecular Structure Analysis

This compound has a molecular formula of C31H43ClN6O3 and an average mass of 583.164 Da . It is a non-peptide, orally-active, centrally-penetrant, selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) .

Mechanism of Action

Target of Action

Anamorelin hydrochloride is a non-peptide, orally-active, centrally-penetrant, selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) . Ghrelin is an endogenous peptide primarily secreted by the stomach . The primary target of Anamorelin is the ghrelin receptor, which plays a crucial role in regulating appetite, promoting lipogenesis, increasing body weight, and reducing catabolic wasting .

Mode of Action

Upon binding to the ghrelin receptor, Anamorelin stimulates multiple pathways in the positive regulation of body weight, muscle mass, appetite, and metabolism . It mimics the action of ghrelin, leading to the activation of the ghrelin receptor . This activation triggers a cascade of events that result in the release of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) in humans .

Biochemical Pathways

Anamorelin’s activation of the ghrelin receptor stimulates several biochemical pathways. It significantly increases plasma levels of GH, IGF-1, and IGFBP-3, without affecting plasma levels of other hormones such as prolactin, cortisol, insulin, glucose, adrenocorticotropic hormone (ACTH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), or thyroid-stimulating hormone (TSH) . These changes in hormone levels lead to increased appetite, overall body weight, lean body mass, and muscle strength .

Pharmacokinetics

The pharmacokinetic properties of Anamorelin include its oral administration and central penetration . It has an elimination half-life of 6-7 hours , allowing for sustained action over time.

Result of Action

The activation of the ghrelin receptor by Anamorelin leads to a significant increase in appetite, overall body weight, lean body mass, and muscle strength . Increases in body weight correlate directly with increases in plasma IGF-1 levels . Most studies noted no improvement in physical function as assessed by measuring non-dominant hand-grip strength .

Action Environment

The action of Anamorelin can be influenced by various environmental factors. For instance, the presence of other medications that strongly inhibit CYP3A4 could potentially inhibit the metabolism of Anamorelin . Furthermore, the efficacy of Anamorelin may be affected by the patient’s overall health status, including the presence of other medical conditions.

Advantages and Limitations for Lab Experiments

Anamorelin hydrochloride has several advantages for lab experiments. It is a well-characterized and commercially available compound that can be easily synthesized using established methods. This compound is also highly selective for the ghrelin receptor, which minimizes off-target effects. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, this compound has a short half-life, which may require frequent dosing in some experiments.

Future Directions

Anamorelin hydrochloride has several potential future directions for research. One direction is to investigate the effects of this compound in combination with other drugs or therapies for cancer cachexia. Another direction is to explore the potential use of this compound in other conditions associated with muscle wasting and decreased appetite, such as chronic obstructive pulmonary disease and heart failure. Furthermore, the development of novel ghrelin receptor agonists with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective drugs for the treatment of cancer cachexia and other metabolic disorders.
Conclusion:
In conclusion, this compound is a promising drug candidate for the treatment of cancer cachexia. It has been extensively studied in preclinical and clinical trials for its efficacy and safety in promoting weight gain and improving quality of life in cancer patients with cachexia. This compound exerts its effects by activating the ghrelin receptor, which stimulates appetite, food intake, and anabolic processes. This compound has several advantages for lab experiments, but also has some limitations. Future research directions include investigating the effects of this compound in combination with other drugs or therapies, exploring its potential use in other conditions associated with muscle wasting and decreased appetite, and developing novel ghrelin receptor agonists with improved properties.

Scientific Research Applications

Anamorelin hydrochloride has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of cancer cachexia. In preclinical studies, this compound has been shown to increase food intake, body weight, and muscle mass in animal models of cancer cachexia. In clinical trials, this compound has been shown to improve appetite, food intake, and quality of life in cancer patients with cachexia.

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding ingestion and inhalation, and keeping away from sources of ignition . In case of accidental ingestion or contact, it is advised to seek medical attention immediately .

properties

IUPAC Name

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O3.ClH/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1H/t26-,31-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYAEUWJFGTGGO-GHTUPXNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235443
Record name Anamorelin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861998-00-7
Record name Anamorelin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861998007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anamorelin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANAMORELIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55F75LJQ0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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